molecular formula C11H12ClFO B7877380 1-(3-Chloro-4-fluorophenyl)pentan-1-one

1-(3-Chloro-4-fluorophenyl)pentan-1-one

Cat. No.: B7877380
M. Wt: 214.66 g/mol
InChI Key: YFKHVIRYFJZFMS-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)pentan-1-one is an organic compound with the molecular formula C11H12ClFO. It is a member of the synthetic cathinone family, which are derivatives of cathinone, a naturally occurring stimulant found in the khat plant. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-fluorophenyl)pentan-1-one typically involves the Friedel-Crafts acylation of 3-chloro-4-fluorobenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-fluorophenyl)pentan-1-one undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert it into the corresponding alcohol.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed:

    Oxidation: 3-chloro-4-fluorobenzoic acid.

    Reduction: 1-(3-chloro-4-fluorophenyl)pentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)pentan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies on its biological activity help in understanding the effects of synthetic cathinones on the central nervous system.

    Medicine: Research into its pharmacological properties can lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)pentan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to heightened alertness and energy. The molecular targets include monoamine transporters, which are responsible for the reuptake of these neurotransmitters.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one
  • 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one
  • 1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one

Uniqueness: 1-(3-Chloro-4-fluorophenyl)pentan-1-one is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which influences its reactivity and biological activity. This structural uniqueness can lead to different pharmacological effects compared to other synthetic cathinones.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO/c1-2-3-4-11(14)8-5-6-10(13)9(12)7-8/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKHVIRYFJZFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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